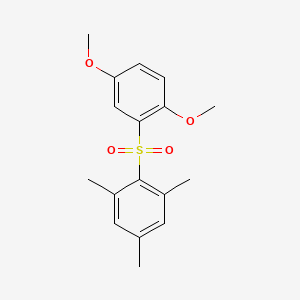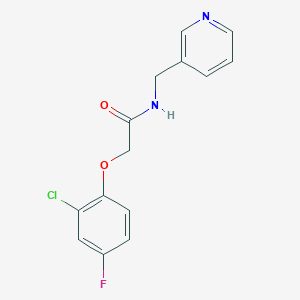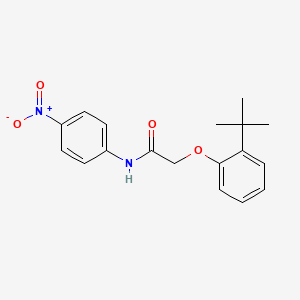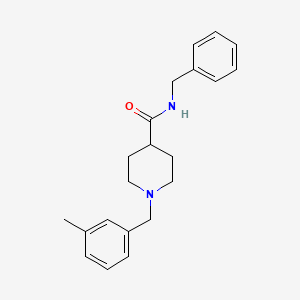
2,5-dimethoxyphenyl mesityl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxyphenyl mesityl sulfone (DMMS) is a chemical compound that has gained attention in the field of scientific research due to its unique properties. DMMS is a sulfone derivative of mesitylene and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
2,5-dimethoxyphenyl mesityl sulfone has been extensively studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 2,5-dimethoxyphenyl mesityl sulfone has also been used as a radical initiator in polymerization reactions to produce high molecular weight polymers.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxyphenyl mesityl sulfone is not fully understood, but it is believed to act as a radical initiator in various chemical reactions. 2,5-dimethoxyphenyl mesityl sulfone can also undergo reduction to form the corresponding sulfoxide and sulfide.
Biochemical and Physiological Effects:
2,5-dimethoxyphenyl mesityl sulfone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. Further studies are needed to determine the potential toxicological effects of 2,5-dimethoxyphenyl mesityl sulfone on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dimethoxyphenyl mesityl sulfone in lab experiments is its high reactivity and selectivity. 2,5-dimethoxyphenyl mesityl sulfone can be used as a reagent in various organic synthesis reactions to form sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. However, one limitation of using 2,5-dimethoxyphenyl mesityl sulfone is its moderate toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethoxyphenyl mesityl sulfone. One potential area of research is the development of new synthetic methods for 2,5-dimethoxyphenyl mesityl sulfone, which could lead to the synthesis of new sulfone derivatives with unique properties. Another area of research is the study of the toxicological effects of 2,5-dimethoxyphenyl mesityl sulfone on humans, which could lead to the development of safer handling procedures for 2,5-dimethoxyphenyl mesityl sulfone in the laboratory. Additionally, the use of 2,5-dimethoxyphenyl mesityl sulfone as a radical initiator in polymerization reactions could be further explored to produce high molecular weight polymers with unique properties.
Métodos De Síntesis
2,5-dimethoxyphenyl mesityl sulfone can be synthesized by reacting mesitylene with sulfur dioxide in the presence of a strong oxidizing agent, such as hydrogen peroxide. The reaction proceeds through a radical mechanism and yields 2,5-dimethoxyphenyl mesityl sulfone as a white crystalline solid.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-8-12(2)17(13(3)9-11)22(18,19)16-10-14(20-4)6-7-15(16)21-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKODBYDKFSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)sulfonyl-1,3,5-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)

![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)

![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)

amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)